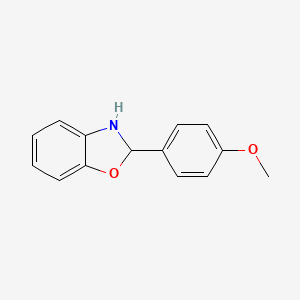
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole, also known as MBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBO belongs to the class of benzoxazole derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. This compound has been found to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is known to be involved in the regulation of cell growth and survival. This compound has also been found to inhibit the NF-κB signaling pathway, which plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. This compound has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. In addition, this compound has been found to inhibit the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole is its high potency and selectivity towards cancer cells and bacteria. This makes it a promising candidate for the development of novel anticancer and antimicrobial agents. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to investigate the toxicity and pharmacokinetics of this compound in animal models and humans.
Future Directions
There are several future directions for further research on 2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole. One area of interest is the development of novel this compound derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders. In addition, further studies are needed to elucidate the molecular mechanism of action of this compound and its interaction with various signaling pathways.
Synthesis Methods
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole can be synthesized by reacting 4-methoxyaniline and ortho-formylphenol in the presence of acetic acid and sodium acetate. The reaction proceeds via a condensation reaction between the amine and aldehyde, followed by cyclization to form the benzoxazole ring. The final product can be purified by recrystallization from a suitable solvent.
Scientific Research Applications
2-(4-Methoxyphenyl)-2,3-dihydro-1,3-benzoxazole has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to possess antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydro-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14/h2-9,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWHRGXSVKGNJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

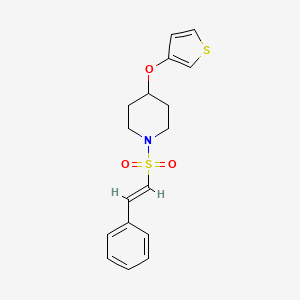
![Methyl 3-[(4-amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoate hydrochloride](/img/structure/B2860495.png)
![N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2860496.png)
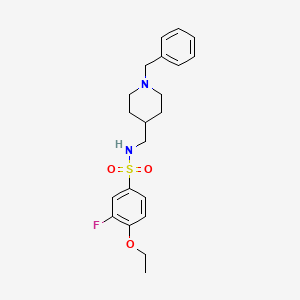
![7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide](/img/structure/B2860499.png)
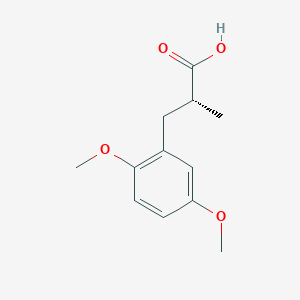
![4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B2860504.png)
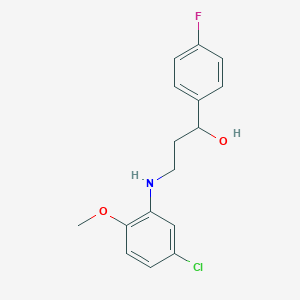
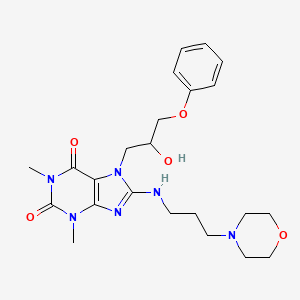
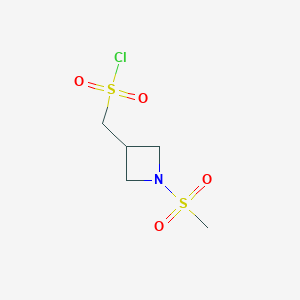
![1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2860509.png)
![3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2860512.png)
![2-[(4-fluorophenyl)methyl]-5-methoxy-1H-1,3-benzodiazole hydrochloride](/img/structure/B2860514.png)
